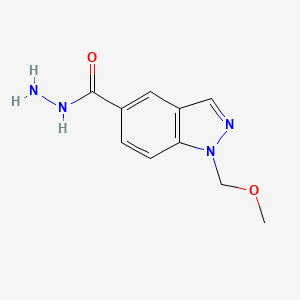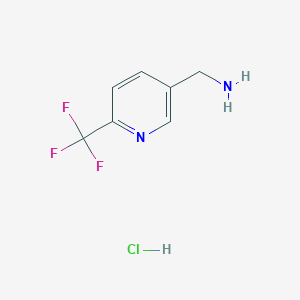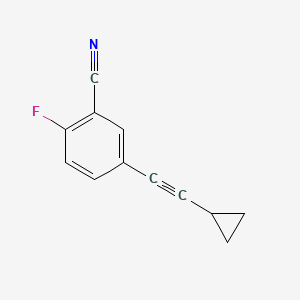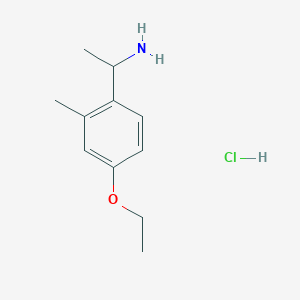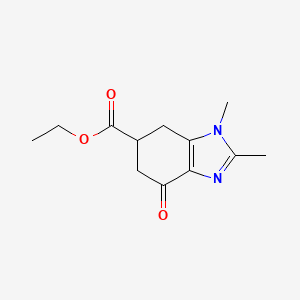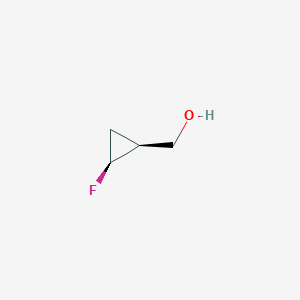
((1S,2S)-2-fluorocyclopropyl)methanol
Übersicht
Beschreibung
The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its occurrence in nature or its uses .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data .Wissenschaftliche Forschungsanwendungen
Conformational Studies and Internal Hydrogen Bonding
- (1-Fluorocyclopropyl)methanol exhibits unique conformational properties due to internal hydrogen bonding between the fluorine atom and the hydrogen atom of the hydroxyl group. This rotamer is more stable than other forms of the molecule, as evidenced by microwave spectroscopy and quantum chemical calculations (Møllendal et al., 2004).
Reactivity in Solvolysis Conditions
- Research on the reaction of 1-fluoro-1-bromo-2-arylcyclopropanes with methanol under solvolysis conditions reveals insights into the reactivity of cyclopropane derivatives. This study helps to understand how electron-donor substituents on the aromatic ring affect the reaction in the presence of electrophilic and nucleophilic agents (Aksenov & Terent'eva, 1978).
Synthesis of Enantiopure Monofluorinated Phenylcyclopropanes
- The synthesis of enantiopure monofluorinated phenylcyclopropanes involves using lipase-catalyzed acylation and transesterification. This research contributes to the field of asymmetric synthesis and the production of stereoisomers with potential application in pharmaceuticals and other fine chemicals (Rosen & Haufe, 2002).
Impact on Lipid Dynamics in Biological and Synthetic Membranes
- Methanol, a common solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes. This study using small-angle neutron scattering suggests methanol's role in lipid transfer and flip-flop kinetics, which has implications for cell survival and protein reconstitution in biophysical studies (Nguyen et al., 2019).
Engineering of Microorganisms for Methanol Utilization
- Corynebacterium glutamicum has been engineered for methanol-dependent growth, demonstrating the potential of methanol as a feedstock for bioproduction of chemicals. This study highlights the genetic modifications and metabolic engineering strategies to improve methanol utilization in industrial microorganisms (Tuyishime et al., 2018).
Exploration of Methanol-Based Industrial Biotechnology
- Methanol is increasingly being recognized as a building block in industrial biotechnology. Recent advancements in the genetic engineering of methylotrophic bacteria, and their application in producing fine and bulk chemicals, underscore methanol's role as an alternative carbon source in bioprocess technology (Schrader et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1S,2S)-2-fluorocyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQVQDAWPHHSMU-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1S,2S)-2-fluorocyclopropyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



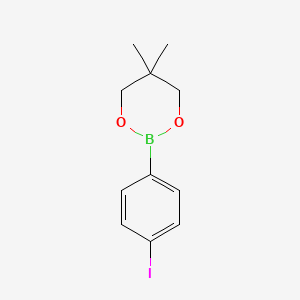
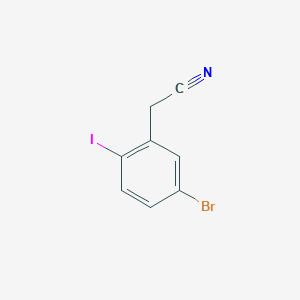
![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)
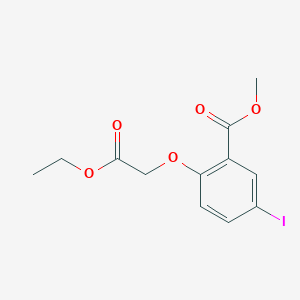
![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)
![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)
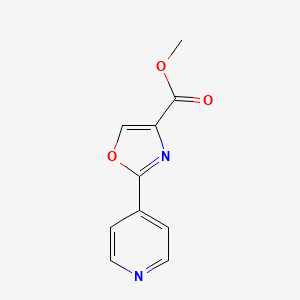
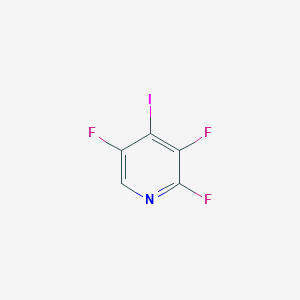
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1404158.png)
